![molecular formula C19H14Cl2N2O3 B2598669 3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate CAS No. 866042-04-8](/img/structure/B2598669.png)
3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. It contains a phenyl acetate group, a cyano group, and a dichlorobenzyl amino group. The dichlorobenzyl group is a common component in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .
Synthesis Analysis
While specific synthesis methods for this compound are not available, dichlorobenzonitriles can be prepared by direct ammoxidation of dichlorobenzyl chloride . This process involves the reaction of dichlorobenzyl chloride with ammonia and oxygen to form dichlorobenzonitrile .科学的研究の応用
Synthetic Methodologies and Chemical Transformations
The synthesis of enantiomerically pure compounds and their resolution plays a critical role in the development of pharmaceutical agents. A study by Fadnavis et al. (2006) describes the preparation of enantiomerically pure 3-amino-3-phenyl-1-propanol, showcasing the importance of such methodologies in achieving high enantiomeric purity which is crucial for the pharmaceutical industry Fadnavis, Radhika, & Devi, 2006.
The creation of novel compounds through the reaction of acyl cyanides with acid anhydrides and isocyanates, as detailed by Oku et al. (1979), highlights the versatility of cyanide-containing compounds in synthesizing a wide array of chemical structures, potentially including derivatives similar to the compound Oku, Nakaoji, Kadono, & Imai, 1979.
Potential Antimicrobial and Antitumor Applications
Research by Doraswamy and Ramana (2013) on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents suggests a pathway through which derivatives of the compound might also exhibit antimicrobial properties, underscoring the potential pharmaceutical applications of such chemical entities Doraswamy & Ramana, 2013.
Al-Mousawi and El-Apasery's (2012) work on the condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents, leading to various heterocyclic compounds, illustrates the potential of cyanide-containing compounds in the synthesis of complex molecules that could have applications in material science and as potential antitumor agents Al-Mousawi & El-Apasery, 2012.
Photoluminescent Materials
The electrochemical study by Ekinci et al. (2000) on the oxidation of 2-amino-3-cyano-4-phenylthiophene introduces a new class of photoluminescent materials, pointing towards the potential use of cyanide-containing compounds in the development of novel luminescent materials with applications in electronics and photonics Ekinci, Horasan, Altundas, & Demir, 2000.
将来の方向性
While specific future directions for this compound are not available, research into similar compounds is ongoing. For example, a study has found a compound that can effectively reduce lipid accumulation by targeting ERα, which could provide meaningful guidance for future molecular development of drugs to prevent and treat non-alcoholic fatty liver disease .
特性
IUPAC Name |
[3-[(E)-2-cyano-3-[(2,4-dichlorophenyl)methylamino]-3-oxoprop-1-enyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-12(24)26-17-4-2-3-13(8-17)7-15(10-22)19(25)23-11-14-5-6-16(20)9-18(14)21/h2-9H,11H2,1H3,(H,23,25)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWJZMNOEBJCDX-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C(C#N)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(8-Methyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2598587.png)
![2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide](/img/structure/B2598588.png)


![3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2598592.png)
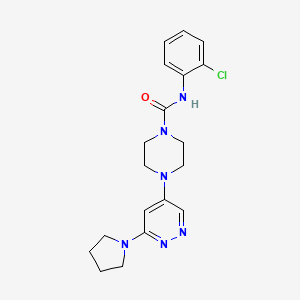
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2598595.png)
![((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2598597.png)
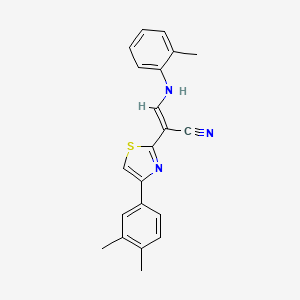
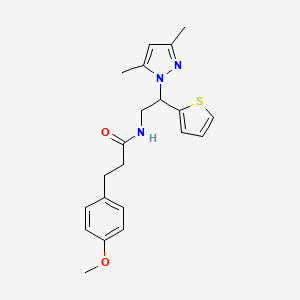
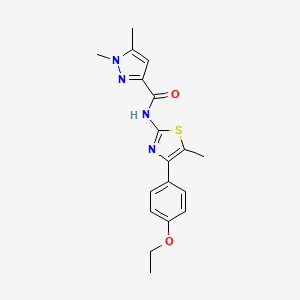
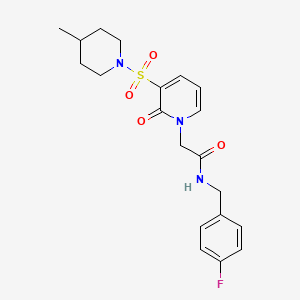
![2-Chloro-1-[4-(thiophene-2-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B2598608.png)
